Benzyl(hydroxy)carbamic acid
Description
Historical Context and Evolution of Hydroxamic Acid and Carbamate (B1207046) Chemistry
The journey of Benzyl(hydroxy)carbamic acid is deeply rooted in the rich histories of two pivotal functional groups: hydroxamic acids and carbamates.
Hydroxamic Acids: The discovery of hydroxamic acids dates back to 1869. researchgate.netresearchgate.net Despite this early discovery, significant research into these compounds remained limited until the 1980s. researchgate.net Hydroxamic acids, with the general structure R-CO-NH-OH, can be considered derivatives of both hydroxylamine (B1172632) and carboxylic acids. researchgate.net They are generally white solids, sparingly soluble in water but soluble in many organic solvents. researchgate.net A key feature of hydroxamic acids is their ability to form stable chelate complexes with a variety of metal ions, a property that has led to their exploration in numerous applications, from bioinorganic chemistry to materials science. researchgate.netnih.govacs.org
Carbamates: Carbamates are esters of the unstable carbamic acid (NH2COOH). wikipedia.orgukzn.ac.za While the parent acid readily decomposes, its esters are stable and have found widespread use. wikipedia.orgukzn.ac.za The carbamate functional group is a cornerstone in the development of polyurethanes and has been extensively used as a protecting group for amines in peptide synthesis and other areas of organic synthesis. wikipedia.orgacs.org In medicinal chemistry, the carbamate moiety is valued for its chemical stability and its ability to enhance the permeability of molecules across cellular membranes. acs.org The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, alcoholysis of carbamoyl (B1232498) chlorides, or from chloroformates and amines. wikipedia.orgnih.gov
The convergence of these two chemical classes in the structure of this compound provides a unique scaffold for further chemical exploration and application.
Structural Features and Unique Chemical Functionality of this compound
This compound, with the chemical formula C8H9NO3, possesses a distinct molecular architecture that dictates its chemical behavior. nih.gov The molecule integrates a benzyl (B1604629) group, a carbamate linkage, and a hydroxylamino moiety.
| Property | Value |
| IUPAC Name | benzyl N-hydroxycarbamate |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| SMILES | C1=CC=C(C=C1)COC(=O)NO |
| InChIKey | PQBSPTAPCMSZAA-UHFFFAOYSA-N |
Table 1: Chemical and Physical Properties of this compound. nih.gov
The core of its functionality lies in the N-hydroxycarbamate group (-NH(OH)C(=O)O-). This group is a hybrid of a carbamate and a hydroxamic acid, imparting a unique set of properties. The presence of the hydroxyl group on the nitrogen atom makes the compound acidic and allows for the formation of hydroxamate anions, which are excellent chelating agents for metal ions. wikipedia.org
The benzyl group, on the other hand, serves multiple roles. It can act as a protecting group for the carbamic acid nitrogen, which can be removed under specific conditions to yield the free N-hydroxycarbamic acid. smolecule.com Furthermore, the aromatic ring of the benzyl group can be a site for further functionalization, allowing for the synthesis of a diverse range of derivatives.
The reactivity of this compound is characterized by several key transformations:
N-Alkylation: The nitrogen atom can be alkylated to introduce additional substituents. smolecule.com
Deprotection: The benzyl group can be cleaved to reveal the parent N-hydroxycarbamic acid. smolecule.com
Reactions with Nucleophiles: The carbamate carbonyl group is susceptible to attack by nucleophiles, leading to a variety of functionalized products. smolecule.com
Significance as a Research Tool and Intermediate in Complex Organic Synthesis
The unique structural and reactive properties of this compound make it a valuable molecule in the realm of organic synthesis and chemical research.
Its primary role is often as a versatile intermediate. For instance, derivatives of benzyl carbamates are used in the synthesis of biologically active molecules. ontosight.ai The ability to selectively protect and deprotect the N-hydroxycarbamate functionality is crucial in multi-step synthetic sequences. ontosight.ai
In the field of medicinal chemistry, the hydroxamic acid moiety is a well-known pharmacophore, particularly for its ability to inhibit metalloenzymes. nih.govacs.org Therefore, this compound and its derivatives serve as important building blocks for the design and synthesis of potential therapeutic agents. For example, complex carbamic acid esters are investigated as precursors for biologically active molecules. ontosight.ai
Furthermore, the compound and its analogues are utilized in the study of reaction mechanisms and in the development of new synthetic methodologies. The interplay between the benzyl protecting group and the reactive N-hydroxycarbamate core allows for the exploration of various chemical transformations. For example, N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a related compound, is a precursor to HIV protease inhibitors. acs.org
| Compound Name | Key Structural Differences from this compound | Noted Applications/Bioactivities |
| (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester | Contains two benzyl carbamate groups and a hydroxyethyl (B10761427) substituent. | Research intermediate; potential protease inhibitor scaffold. |
| Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | Features an extended ethoxy chain instead of a simple hydroxyl group. | Used in polymer and surfactant synthesis due to enhanced hydrophilicity. |
| N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Benzyl Ester | Possesses additional hydroxymethyl groups, leading to higher hydroxyl density. | Studied in the context of carbohydrate mimicry. cymitquimica.com |
Table 2: Comparison with Similar Compounds and Their Applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl(hydroxy)carbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)9(12)6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQZFORKOWAAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzyl Hydroxy Carbamic Acid and Its Analogs
Strategic Approaches to N-Hydroxylation and Carbamate (B1207046) Formation
The synthesis of benzyl(hydroxy)carbamic acid and its derivatives fundamentally involves the formation of two key functionalities: the N-hydroxy group and the benzyl (B1604629) carbamate group. Strategies often center on the sequential or convergent assembly of these components.
One primary route involves the reaction of a hydroxylamine (B1172632) salt with a suitable benzylating agent that introduces the carbamate moiety. A common and direct method is the reaction of hydroxylamine with benzyl chloroformate. wisc.edu This approach effectively installs the N-benzyloxycarbonyl (Cbz) group onto the hydroxylamine nitrogen.
Alternatively, N-aryl-N-hydroxy carbamates can be prepared from nitroarenes. This multi-step process typically involves the zinc-mediated reduction of a nitroarene in the presence of ammonium (B1175870) chloride to yield an N-aryl hydroxylamine. thieme-connect.de Due to the similar nucleophilicity of the nitrogen and oxygen atoms in the resulting hydroxylamine, subsequent protection with a chloroformate can lead to a mixture of mono- and bis-protected products. However, conducting the carbamate protection step at low temperatures (e.g., -78 °C) allows for the selective synthesis of the desired N-aryl-N-hydroxy carbamates in good yields. thieme-connect.de
Another strategic approach utilizes carbon dioxide as a C1 building block. Carbamates can be synthesized through a three-component coupling of an amine, carbon dioxide, and an organic halide, which avoids the use of toxic reagents like phosgene. organic-chemistry.orgnih.gov This method proceeds through the formation of a carbamic acid intermediate from the reaction of the amine with CO2. organic-chemistry.org
The Curtius rearrangement offers a pathway to carbamates from carboxylic acids. In a continuous flow process, a carboxylic acid can be reacted with diphenylphosphoryl azide (B81097) (DPPA) and subsequently with benzyl alcohol to generate the corresponding Cbz-protected carbamate. beilstein-journals.org This method is notable for its application to a wide range of acid substrates. beilstein-journals.org
The following table summarizes key strategic approaches:
| Strategy | Starting Materials | Key Reagents | Description |
| Direct Carbamoylation | Hydroxylamine | Benzyl chloroformate | Direct N-protection of hydroxylamine with a Cbz group. wisc.edu |
| Reduction & Protection | Nitroarene, Benzyl chloroformate | Zn, NH4Cl | Reduction of nitro group to hydroxylamine followed by selective N-carbamoylation. thieme-connect.de |
| CO2 Fixation | Amine, Benzyl halide, CO2 | Base (e.g., Cs2CO3) | Three-component coupling reaction utilizing carbon dioxide as a C1 source. organic-chemistry.org |
| Curtius Rearrangement | Carboxylic acid, Benzyl alcohol | Diphenylphosphoryl azide (DPPA) | Rearrangement of an acyl azide intermediate to an isocyanate, which is trapped by benzyl alcohol. beilstein-journals.org |
Regioselective and Stereoselective Synthesis of this compound Scaffolds
Achieving regioselectivity and stereoselectivity is critical when synthesizing more complex analogs of this compound that contain chiral centers or multiple reactive sites.
Stereoselective Synthesis: The synthesis of enantiomerically pure carbamates often relies on the stereoselective creation of a chiral alcohol precursor, followed by carbamation. Asymmetric reduction of ketone compounds is a powerful tool for this purpose. Both biological and chemical methods can achieve high enantioselectivity. google.com For instance, microbial strains producing oxidoreductases or chemical methods using chiral borane (B79455) reductants can convert aryl ketones into optically pure (R)-alcohols, which can then be converted to the final carbamate. google.com
Another approach involves the stereoselective synthesis of protected anti-1,2-aminoalcohols, which are valuable precursors. These can be synthesized from N-protected γ-amino-β-keto allyl esters through a series of steps including alkylation and stereoselective reduction. sciforum.net The resulting chiral amino alcohol can then be further functionalized.
Regioselective Synthesis: Regioselectivity becomes crucial when dealing with polyfunctional molecules. Protecting group strategies are often employed to ensure that reactions occur at the desired site. For instance, in the synthesis of N-aryl-N-hydroxy carbamates, controlling the reaction conditions is key to achieving selective N-protection over O-protection of the hydroxylamine intermediate. thieme-connect.de
Intramolecular cyclization reactions of N-benzyloxy carbamates bearing a nucleophilic side chain can be used to form functionalized 5- and 6-membered protected cyclic hydroxamic acids. nih.gov The regioselectivity of the cyclization (i.e., the size of the ring formed) is determined by the length of the tether connecting the carbamate to the nucleophilic group. nih.gov This method provides a route to complex cyclic scaffolds with high predictability.
Catalytic and Green Chemistry Innovations in its Preparation
Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve sustainability and efficiency.
Catalytic Methods: Several catalytic systems have been developed for carbamate synthesis, often utilizing carbon dioxide as a feedstock. A CO2-soluble ruthenium complex, trans-[RuCl2{P(OC2H5)3}4], has been shown to be effective in catalyzing the formation of alkenyl carbamates from terminal alkynes, an amine, and supercritical CO2. nih.gov Bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates by stabilizing a carbamic acid intermediate and activating it for subsequent C-O bond formation. nih.gov Solid, reusable catalysts, such as surface-modified mesoporous silica, can be used for the reaction of an amine, an organic halide, and carbon dioxide, eliminating the need for solvents and co-catalysts. google.com
Green Chemistry Innovations: The use of carbon dioxide as a renewable, non-toxic, and inexpensive C1 building block is a cornerstone of green carbamate synthesis, providing an alternative to hazardous reagents like phosgene. nih.govnih.govgoogle.com
Enzymatic synthesis represents another green approach. Enzymes such as lipase (B570770) and amidase can be used for the synthesis of hydroxamic acids under mild conditions, often producing purer products compared to traditional chemical routes. researchgate.net For example, the acyl transfer activity of amidase has been used for the production of various aliphatic and aromatic hydroxamic acids. researchgate.net
Flow chemistry offers enhanced safety, scalability, and the ability to telescope reaction steps, minimizing the isolation of potentially hazardous intermediates. A continuous flow process coupling a Curtius rearrangement with a biocatalytic purification step has been developed for the synthesis of Cbz-carbamate products. beilstein-journals.org In this system, an immobilized enzyme (CALB) is used to convert unreacted benzyl alcohol into an easily separable ester, simplifying product purification. beilstein-journals.org
The following table highlights innovative catalytic and green methods:
| Method | Catalyst/System | Green Aspect | Description |
| Ruthenium Catalysis | trans-[RuCl2{P(OC2H5)3}4] | Use of supercritical CO2 | Stereoselective synthesis of Z-alkenyl carbamates. nih.gov |
| Organocatalysis | Bifunctional Organocatalyst | CO2 utilization, metal-free | Enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2. nih.gov |
| Solid Catalysis | Modified Mesoporous Silica | Reusable catalyst, solvent-free | "Green" process for carbamate production at moderate temperatures and pressures. google.com |
| Enzymatic Synthesis | Lipase, Amidase | Biocatalysis, mild conditions | Enzyme-mediated synthesis of hydroxamic acids from amides or oils. researchgate.net |
| Flow Chemistry | Telescoped Reactor System | Reaction telescoping, in-line purification | Continuous synthesis of Cbz-carbamates via Curtius rearrangement coupled with enzymatic purification. beilstein-journals.org |
Precursor Chemistry and Derivatization Routes to Functionalized this compound Systems
The versatility of the this compound scaffold stems from the wide array of available precursors and the various pathways for its subsequent derivatization.
Precursor Chemistry: The synthesis of hydroxamic acids can start from several common precursors. Carboxylic acid esters are frequently used, reacting directly with hydroxylamine or its protected forms. nih.govwikipedia.org A simple one-step method for synthesizing O-benzyl hydroxamates involves the reaction of unactivated esters with the anion of O-benzyl-hydroxylamine, generated in situ. organic-chemistry.org Carboxylic acids themselves can be converted to hydroxamic acids using coupling reagents or after activation. nih.govthermofisher.com Acid chlorides also serve as reactive precursors that readily form hydroxamic acids upon treatment with hydroxylamine. wikipedia.org
For the carbamate portion, key precursors include benzyl alcohol and benzyl chloroformate. wisc.edubeilstein-journals.org The synthesis of carbamates from amines, carbon dioxide, and alkyl halides demonstrates the use of simple, readily available building blocks. organic-chemistry.org
Derivatization Routes: Once the core this compound scaffold is formed, it can be further modified to create a diverse range of functionalized systems. The hydroxamic acid moiety is a strong metal chelator and can be used to form complexes with various metal ions. nih.gov
The N-benzyloxy carbamate can serve as a precursor to cyclic hydroxamic acids through intramolecular cyclization reactions. nih.gov The sulfone and phosphonate (B1237965) groups installed on the side chain of these cyclic products can be further functionalized; for example, the sulfone can be alkylated, and the phosphonate can undergo Horner-Wadsworth-Emmons (HWE) reactions. nih.gov
Hydroxamic acids can also be used as precursors for prodrugs. For instance, carbamate prodrugs of hydroxamic acid-based inhibitors have been developed to increase cellular uptake. nih.gov This derivatization temporarily masks the acidic proton of the hydroxamic acid, improving its pharmacokinetic properties.
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation
Intramolecular and Intermolecular Reactions Involving the Hydroxycarbamate Moiety
The hydroxycarbamate moiety is amenable to both internal and external reactive pathways. The presence of nucleophilic (N and OH) and electrophilic (C=O) centers within the same functional group allows for complex intramolecular interactions, while also providing sites for reaction with external reagents.
Intramolecular Reactions: A key intramolecular reaction involving derivatives of this moiety is cyclization. N-Alkyl-N-benzyloxy carbamates, which are structurally related, can undergo facile intramolecular cyclization in the presence of a strong base like lithium hexamethyldisilazide (LHMDS). This reaction involves the formation of a carbanion on a side chain, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate (B1207046). This process yields functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov The efficiency of the cyclization is dependent on the nature of the electron-withdrawing group stabilizing the carbanion and the length of the alkyl chain, which influences the ring size of the product. nih.gov
The table below summarizes the outcomes of intramolecular cyclization reactions for various N-benzyloxy carbamate derivatives, demonstrating the versatility of this pathway.
| Entry | Electron-Withdrawing Group (EWG) | Ring Size | Product Yield |
| 1 | SO₂Ph | 5-membered | 97% |
| 2 | SO₂Ph | 6-membered | 86% |
| 3 | CO₂Et | 5-membered | 77% |
| 4 | CO₂Et | 6-membered | 81% |
| 5 | CN | 5-membered | 93% |
| 6 | CN | 6-membered | 92% |
| Data derived from a study on intramolecular cyclization of N-benzyloxy carbamates. nih.gov |
Intermolecular Reactions: In some cases, intermolecular reactions can compete with intramolecular cyclization, particularly when the formation of a larger ring (e.g., seven-membered) is required. Under certain conditions, instead of cyclizing, the generated carbanion can acylate a second molecule of the starting material, leading to the formation of dimeric products. nih.gov
Furthermore, the hydroxycarbamate moiety can react with external electrophiles and nucleophiles. For instance, N-hydroxycarbamates react with alkyl chloroformates in alkaline media to form N,O-dialkoxycarbonyl derivatives. rsc.org They also react with aqueous dipotassium (B57713) tetracyanonickelate(II) to form dipotassium tricyanonitrosylnickelate(II). rsc.org
Nucleophilic and Electrophilic Activation Modes of Benzyl(hydroxy)carbamic Acid
The hydroxycarbamate functional group can be activated to behave as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner.
Electrophilic Activation: The carbonyl carbon of the this compound is inherently electrophilic and can be attacked by nucleophiles. This reactivity is central to the synthesis of functionalized hydroxamic acids. N-benzyloxy carbamates, for example, serve as effective electrophiles when reacted with stabilized carbon nucleophiles, such as those derived from sulfones or nitriles. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the carbanion attacks the carbamate's carbonyl group. This strategy has been developed into a novel method for preparing a variety of protected hydroxamic acids and mixed ligand chelators. nih.gov The use of stabilized carbanions is crucial as it prevents subsequent reactions that can occur with more reactive nucleophiles. nih.gov Transition metals can also catalyze reactions where O-benzoylhydroxylamines, related electrophilic aminating reagents, are used to form C-N bonds. vivekanandcollege.ac.in
Nucleophilic Activation: The nitrogen and oxygen atoms of the hydroxycarbamate moiety possess lone pairs of electrons, rendering them nucleophilic. The anion of O-benzyl-hydroxylamine, a closely related compound, can be generated in situ using a strong base. This potent nucleophile can then react with unactivated esters to form O-benzyl hydroxamates in high yields. organic-chemistry.org This one-step method bypasses the need for activating the carboxylic acid, providing an efficient route to hydroxamates. organic-chemistry.org Similarly, the nitrogen of benzyl (B1604629) carbamate can be N-alkylated, demonstrating its nucleophilic character in the synthesis of primary amines. wikipedia.org This highlights the potential for the nitrogen in this compound to act as a nucleophile, particularly after deprotonation.
Rearrangement Processes and Degradation Mechanisms in Controlled Environments
The structure of this compound makes it susceptible to specific rearrangement and degradation pathways, particularly those common to amides and carboxylic acid derivatives.
Rearrangement Processes: The hydroxycarbamate functionality is related to hydroxamic acids, which are known to undergo the Lossen rearrangement. mvpsvktcollege.ac.in This reaction involves the conversion of an O-acylated, sulfonylated, or phosphorylated hydroxamic acid to an isocyanate through a nitrogen-deficient intermediate. bdu.ac.in The isocyanate can then be trapped by nucleophiles such as water or alcohols. If trapped by water, it forms an unstable carbamic acid that decarboxylates to yield a primary amine. bdu.ac.in Although no evidence of a Lossen-type rearrangement was observed during the simple acid and alkaline hydrolysis of some N-hydroxycarbamates, it remains a potential pathway under activating conditions. rsc.org
Other rearrangements relevant to the synthesis and transformation of carbamates include the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol (like benzyl alcohol) to form the carbamate. beilstein-journals.org This process is noted for its tolerance of various functional groups and retention of stereochemistry.
Degradation Mechanisms: Carbamic acids are generally unstable compounds. wikipedia.org this compound, as a substituted carbamic acid, is prone to decomposition. The primary degradation pathway for carbamic acids is the loss of carbon dioxide to yield the corresponding amine. wikipedia.orgacs.org In this case, decomposition would lead to hydroxylamine (B1172632) and benzyl alcohol via hydrolysis of the ester followed by decarboxylation. Upon hydrolysis, carbamate esters release the parent alcohol and the carbamic acid, which subsequently breaks down into an amine and carbon dioxide. acs.org The stability of the molecule is therefore limited, particularly at elevated temperatures or under acidic or basic conditions that promote hydrolysis or decarboxylation.
Coordination Chemistry and Ligand Properties with Metal Centers
The hydroxycarbamate group in this compound is an effective metal-binding moiety, a property derived from its similarity to the hydroxamate group (-N(OH)C=O), which is a powerful and specific chelator for various metal ions.
Chelation Properties: The hydroxyamino group (-NHOH) is a key functional group in coordination chemistry, often acting as a precursor to hydroxamic acids. The hydroxamate group typically coordinates to metal ions in a bidentate fashion, using the oxygen atoms of the carbonyl (C=O) and the hydroxylamino (N-OH) groups. This forms a stable five-membered chelate ring. Carbamates are recognized as effective O-donor ligands, showing a preference for 'hard,' oxophilic metal centers. nih.gov
This chelating ability is the basis for the use of hydroxamate-containing molecules as inhibitors for metalloenzymes, where the hydroxamate moiety binds to the metal ion (e.g., zinc) in the enzyme's active site. Given this, this compound possesses the structural requirements to act as a metal chelator.
Coordination Modes: Carbamato ligands can adopt a wide variety of coordination modes with metal centers. The most common modes include monodentate coordination through one oxygen atom, bidentate chelation to a single metal center, and bridging between two or more metal centers. nih.gov The specific coordination mode depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. nih.gov The versatility of the carbamato ligand allows for the formation of a diverse range of metal complexes with varying structural and electronic properties.
Computational and Theoretical Investigations of Benzyl Hydroxy Carbamic Acid
Electronic Structure, Bonding, and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
A comprehensive understanding of a molecule's reactivity and stability begins with an analysis of its electronic structure. For Benzyl(hydroxy)carbamic acid, this would involve quantum chemical calculations to determine the distribution of electrons within the molecule and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Theory is a cornerstone of such investigations. This theory posits that the reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity.
For this compound, computational methods like Density Functional Theory (DFT) or ab initio calculations could be employed to model its molecular orbitals. The resulting data would allow for the creation of a data table summarizing key electronic properties, such as:
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Describes the overall polarity of the molecule | |
| Mulliken Atomic Charges | Provides insight into the charge distribution on individual atoms |
These reactivity descriptors would be invaluable in predicting how this compound might interact with other chemical species, for instance, in identifying potential sites for nucleophilic or electrophilic attack.
Conformational Analysis and Tautomerism Studies (e.g., Keto-Enol, E/Z Isomerism)
The three-dimensional structure of a molecule plays a critical role in its biological activity and chemical behavior. This compound possesses several rotatable bonds, suggesting the existence of multiple stable conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify its low-energy conformers.
Furthermore, the presence of amide and hydroxyl groups raises the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, typically through the migration of a proton. For this compound, potential tautomeric forms could include keto-enol and imidic acid-amide equilibria. Computational studies would be essential to determine the relative stabilities of these tautomers.
A hypothetical data table summarizing the findings of such a study might look like this:
| Isomer/Tautomer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |
| Conformer A (E-isomer) | 0.0 | ||
| Conformer B (E-isomer) | |||
| Z-isomer | |||
| Keto Tautomer | |||
| Enol Tautomer |
Understanding the conformational preferences and tautomeric equilibria is crucial for interpreting experimental data and for designing molecules with specific biological activities.
Reaction Mechanism Pathway Prediction and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions. For this compound, one could investigate various potential reactions, such as hydrolysis, thermal decomposition, or reactions with biological macromolecules.
By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy pathway from reactants to products. A key aspect of this is the identification and characterization of transition states —the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, a study on the hydrolysis of this compound would aim to identify the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy would provide a theoretical estimate of the reaction rate.
A table summarizing the results of a reaction mechanism study could include:
| Reaction Pathway | Reactants | Transition State(s) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Hydrolysis | This compound + H₂O | Benzyl (B1604629) alcohol + Hydroxycarbamic acid | |||
| Decarboxylation | This compound | Benzylhydroxylamine + CO₂ |
Such theoretical predictions can guide experimental work and provide detailed insights into the factors controlling the reactivity of the compound.
Advanced Spectroscopic Property Prediction and Validation (e.g., NMR, IR, Mass Spectrometry Simulations for structural characterization in research)
Computational methods are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for confirming the identity and structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to confirm the proposed structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. The resulting theoretical IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the carbamate (B1207046), the O-H stretch of the hydroxyl group, and the N-H stretch.
Mass Spectrometry: While direct simulation of a mass spectrum is complex, computational chemistry can be used to predict the stability of various fragment ions that might be observed in a mass spectrometry experiment. This can aid in the interpretation of the fragmentation pattern and in the elucidation of the molecule's structure.
A summary of predicted spectroscopic data could be presented as follows:
| Spectroscopy | Predicted Data | Experimental Correlation |
| ¹H NMR | Predicted chemical shifts and coupling constants | Comparison with experimental spectrum for peak assignment |
| ¹³C NMR | Predicted chemical shifts | Confirmation of the carbon skeleton |
| IR | Calculated vibrational frequencies and intensities | Identification of key functional groups |
| Mass Spectrometry | Predicted m/z values for major fragments | Aid in interpreting the fragmentation pattern |
Design, Synthesis, and Structure Reactivity Relationships of Benzyl Hydroxy Carbamic Acid Derivatives
Systematic Synthesis of Substituted Aryl and Alkyl Analogs
The synthesis of benzyl(hydroxy)carbamic acid derivatives, particularly those with substituted aryl and alkyl groups, has been approached through several systematic methodologies. These methods allow for the introduction of a wide range of functional groups, enabling detailed studies of structure-reactivity relationships.
A common strategy involves the reaction of a suitably substituted benzyl (B1604629) alcohol with an isocyanate or a precursor. For instance, a series of 2-, 3-, and α-substituted 4-nitrobenzyl carbamates have been prepared to study substituent effects. The general procedure for many of these compounds involves the in situ formation of the chloroformate from the corresponding 4-nitrobenzyl alcohol. This intermediate is then reacted with an appropriate amine, such as methyl 4-(methylamino)phenylacetate, to form the carbamate (B1207046) linkage. rsc.org Subsequent hydrolysis of the ester and coupling reactions can be performed to introduce further complexity. rsc.orgresearchgate.net
Another versatile route to substituted N-(benzyl carbamoyl)-2-hydroxybenzamides involves the use of benzoxazine-2,4-diones as precursors. These heterocyclic compounds can be reacted with an excess of benzylamine (B48309) in a solvent like dioxane under reflux conditions to yield the desired substituted benzamide (B126) derivatives. nih.gov This method provides a reliable pathway to analogs with substituents on the benzamide portion of the molecule.
Furthermore, continuous flow processes have been developed for the synthesis of carbamate products. One such method couples a Curtius rearrangement of carboxylic acids with biocatalytic processes to produce valuable Cbz-carbamate structures in high yield and purity. beilstein-journals.org This technique is particularly useful for generating a library of analogs from various acid substrates, including benzoic acids and phenylacetic acids, which serve as precursors to the corresponding this compound derivatives. beilstein-journals.org The synthesis of alkylcarbamic acid aryl esters has also been systematically explored, highlighting the importance of both the N-alkyl substituent and the O-aryl group in defining the molecule's properties. nih.gov
Table 1: Synthetic Approaches to this compound Analogs
| Synthetic Method | Key Precursors | Description | Typical Products |
|---|---|---|---|
| Chloroformate Reaction | Substituted Benzyl Alcohols, Amines | In situ formation of a chloroformate from the alcohol, followed by reaction with an amine to form the carbamate. rsc.orgresearchgate.net | Substituted Benzyl Carbamates |
| Benzoxazine Ring Opening | Benzoxazine-2,4-diones, Benzylamine | Reaction of the heterocyclic precursor with benzylamine under reflux to open the ring and form the amide. nih.gov | N-(benzyl carbamoyl)-2-hydroxybenzamides |
| Curtius Rearrangement (Flow) | Carboxylic Acids, Diphenylphosphoryl Azide (B81097) (DPPA), Benzyl Alcohol | A continuous flow process where a carboxylic acid is converted to an isocyanate via Curtius rearrangement and trapped with benzyl alcohol. beilstein-journals.org | Cbz-Carbamates |
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The electronic nature of substituents on the aromatic ring of this compound derivatives exerts a significant influence on their reactivity. This is particularly evident in the kinetics of fragmentation reactions, a key aspect of their chemical behavior. Substituents can either accelerate or decelerate reaction rates by altering the electron density of the aromatic ring through inductive and resonance effects. lumenlearning.commsu.edu
A systematic study on the fragmentation of hydroxylaminobenzyl carbamates, generated via the reduction of nitrobenzyl carbamates, provides quantitative insight into these effects. rsc.orgresearchgate.net The fragmentation rate is highly dependent on the electronic properties of the substituents on the benzyl ring. Electron-donating groups have been shown to accelerate the fragmentation process. This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon atom during the proposed fragmentation mechanism. rsc.orgresearchgate.net
The kinetics of this fragmentation have been correlated using the Hammett equation, yielding a linear free-energy relationship. The data for various substituents were fitted to the equation: log(Mt1/2) = 0.57σ + 1.30 where Mt1/2 is the maximum half-life of the hydroxylamine (B1172632) intermediate, and σ represents the Hammett substituent constant (σp for 2-substituents and σm for 3-substituents). rsc.orgresearchgate.net The positive slope (ρ value of 0.57) confirms that electron-donating groups (which have negative σ values) decrease the half-life, thereby increasing the reaction rate. For example, the parent (unsubstituted) hydroxylaminobenzyl carbamate has a half-life of 16 minutes under specific experimental conditions, whereas the α-methyl analog, which also provides electronic stabilization, has a shorter half-life of 9.5 minutes. rsc.orgresearchgate.net These findings underscore the principle that substituents making the benzene (B151609) ring more electron-rich can accelerate reactions where a positive charge develops at the benzylic position. lumenlearning.com
Table 2: Effect of Substituents on the Fragmentation Half-Life of Hydroxylaminobenzyl Carbamate Derivatives
| Substituent | Position | Half-Life (Mt1/2) in minutes |
|---|---|---|
| None (Parent Compound) | - | 16.0 rsc.orgresearchgate.net |
| α-Methyl | α-carbon | 9.5 rsc.orgresearchgate.net |
| 2-Methyl | Ortho | 11.0 |
| 2-Methoxy | Ortho | 9.0 |
| 3-Methyl | Meta | 14.0 |
| 3-Methoxy | Meta | 14.0 |
Exploration of Isosteric and Bioisosteric Replacements (Purely Chemical Perspective)
Isosteric and bioisosteric replacements are a cornerstone of rational molecular design, aimed at modifying a compound's physicochemical properties without drastically altering its fundamental chemical structure and reactivity. researchgate.net From a purely chemical perspective, such replacements in this compound derivatives can be used to fine-tune properties like metabolic stability, lipophilicity, and hydrogen bonding capacity. cambridgemedchemconsulting.comnih.gov
Classical Isosteres: These replacements involve substituting atoms or groups with others that have a similar size, shape, and electronic configuration. youtube.com
Hydrogen/Fluorine Replacement: Substituting a hydrogen atom on the benzyl ring with a fluorine atom is a common strategy. Fluorine is of a similar size to hydrogen but is highly electronegative. cambridgemedchemconsulting.com This can alter the acidity of nearby protons and influence metabolic stability due to the strength of the C-F bond, making it more resistant to oxidative metabolism. cambridgemedchemconsulting.comprinceton.edu
Hydroxyl/Amine/Thiol Replacement: The hydroxyl group of the carbamic acid could be replaced with an amine (NH₂) or thiol (SH) group. These groups are of similar size but differ in their hydrogen bonding capabilities (donor/acceptor properties) and nucleophilicity.
Ring Equivalents: The benzene ring itself can be replaced with other aromatic heterocycles like thiophene (B33073) or pyridine (B92270). researchgate.net Thiophene is often considered a bioisostere of benzene, while pyridine introduces a nitrogen atom, which can act as a hydrogen bond acceptor and changes the electronic distribution of the ring system. researchgate.net
Non-Classical Isosteres: These involve substituting functional groups with others that may not be sterically similar but mimic key electronic or hydrogen bonding features. youtube.com
Carbamic Acid Replacements: The carbamic acid moiety is a key functional group. The amide bond within its derivatives can be replaced by bioisosteres like a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole ring. nih.gov These heterocyclic rings can mimic the planarity and dipole moment of an amide bond while offering greater metabolic stability. nih.gov
Ester/Amide Isosteres: The ester-like portion of the carbamate (-O-C=O) could be replaced with a retro-amide (-NH-C=O) or a sulfonamide (-SO₂-NH-), which alters the geometry and hydrogen bonding patterns.
Table 3: Examples of Isosteric Replacements for this compound Derivatives
| Original Group | Potential Isosteric Replacement | Chemical Rationale |
|---|---|---|
| Aryl C-H | Aryl C-F | Increase metabolic stability; modulate electronic properties. cambridgemedchemconsulting.com |
| -OH (on carbamic acid) | -NH₂, -SH | Alter hydrogen bonding potential and nucleophilicity. |
| Benzene Ring | Thiophene, Pyridine Ring | Modify aromaticity, electronic distribution, and introduce H-bond acceptors. researchgate.net |
| Amide Linkage (in derivatives) | 1,2,4-Oxadiazole, 1,2,3-Triazole | Mimic amide planarity and dipole moment with enhanced metabolic stability. nih.gov |
Carbamate Ester (-O-C=O) | Sulfonamide (-SO₂-NH-) | Change geometry and hydrogen bond donor/acceptor pattern. |
Principles of Chemical Modification for Enhanced Synthetic Utility
Modifying the structure of this compound can significantly enhance its utility as a synthetic intermediate. These modifications often involve the introduction or alteration of functional groups to control reactivity in subsequent synthetic steps.
One key principle is the use of protecting groups. The benzyl group itself is a widely used protecting group for alcohols, amines, and other functional groups due to its general stability and ease of removal via catalytic hydrogenolysis. acs.org By analogy, the core structure can be modified to create a library of benzyl-type protecting groups with different electronic properties. Introducing electron-donating or electron-withdrawing substituents onto the benzyl ring can alter the rate of catalytic hydrogenolysis, allowing for the sequential deprotection of multiple hydroxyl groups within a complex molecule. acs.org This rational design allows a chemist to selectively unmask a specific functional group while others remain protected, enabling precise, multi-step syntheses.
Another principle for enhancing synthetic utility is to incorporate functional handles that facilitate further transformations. For example, the carbamate products generated through flow chemistry processes can be designed for "reaction telescoping," where the output of one reaction is directly used as the input for the next without intermediate purification. beilstein-journals.org A Cbz-carbamate synthesized via a Curtius rearrangement can be subsequently derivatized in a continuous flow system through reactions like aza-Michael additions to create more complex structures, such as β-amino acid derivatives. beilstein-journals.org This strategy highlights how the initial carbamate is not just a final product but a versatile building block for constructing more valuable chemical entities. beilstein-journals.org
Advanced Analytical Techniques for Research Oriented Characterization and Mechanistic Studies
Application of High-Resolution Mass Spectrometry and NMR Spectroscopy for Complex Product Analysis
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the unambiguous identification and structural elucidation of Benzyl(hydroxy)carbamic acid, particularly within complex reaction mixtures or when analyzing its degradation products.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the high-resolution, accurate-mass data necessary to determine the elemental composition of a molecule. For this compound (C₈H₉NO₃), the expected exact mass can be calculated and compared against experimental data with sub-ppm accuracy, confirming its molecular formula. Techniques like electrospray ionization (ESI) are suitable for ionizing this polar molecule. Tandem mass spectrometry (MS/MS) experiments can further reveal its structure through characteristic fragmentation patterns. Key fragmentation pathways would likely include the loss of carbon dioxide (CO₂, 44 Da), cleavage of the benzyl (B1604629) group (C₇H₇, 91 Da), and other fragments indicative of the carbamic acid moiety.
NMR Spectroscopy: Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) provides definitive structural information.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic methylene (B1212753) (-CH₂-) protons (around 4.5-5.0 ppm), and exchangeable protons for the N-OH and O-H groups.
¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbon (C=O) of the carbamic acid group (around 155-160 ppm), carbons of the phenyl ring, and the benzylic carbon.
¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool. The nitrogen chemical shift provides direct information about the electronic environment of the nitrogen atom. huji.ac.il For a carbamic acid structure, the nitrogen signal would appear in a characteristic range, distinct from other nitrogen-containing impurities like amines or amides. huji.ac.il Two-dimensional correlation techniques (e.g., HSQC, HMBC) are critical for establishing the connectivity between protons, carbons, and nitrogens, confirming the complete molecular structure.
| Technique | Parameter | Predicted Value/Observation | Structural Information Provided |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (C₆H₅) | ~7.2-7.5 ppm (multiplet) | Confirms presence of the benzyl group. |
| Benzylic Protons (-CH₂-) | ~4.5-5.0 ppm (singlet) | Identifies methylene bridge. | |
| N-OH Proton | Variable, broad singlet | Indicates hydroxylamino group. | |
| COOH Proton | Variable, broad singlet | Indicates carboxylic acid group. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~155-160 ppm | Confirms carbamic acid moiety. |
| Aromatic Carbons | ~127-138 ppm | Confirms benzyl group carbons. | |
| Benzylic Carbon (-CH₂-) | ~67 ppm | Confirms benzylic carbon. | |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | 184.0655 m/z for C₈H₁₀NO₃⁺ | Unambiguous molecular formula determination. |
| Key Fragments (MS/MS) | Loss of CO₂ (-44 Da), C₇H₇⁺ (91 Da) | Structural confirmation of carbamic acid and benzyl moieties. |
Crystallographic Studies for Absolute Configuration and Solid-State Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity.
This technique is particularly valuable for understanding intermolecular interactions, which govern the crystal packing and macroscopic properties of the solid material. In the case of this compound, strong hydrogen bonds are expected to be a dominant feature. These can occur between the carboxylic acid proton of one molecule and the carbonyl oxygen of another, forming dimers, a common motif in carboxylic acids. wikipedia.org Further hydrogen bonding involving the N-hydroxy group is also anticipated.
Studies on analogous compounds, such as benzyl carbamate (B1207046), have revealed that in addition to traditional hydrogen bonding, weaker C-H···π interactions between the benzyl groups of adjacent molecules play a significant role in stabilizing the crystal lattice. nih.gov A detailed crystallographic study of this compound would map out this complex network of interactions, providing fundamental insights into its solid-state behavior.
| Parameter | Expected Finding | Significance |
|---|---|---|
| Molecular Geometry | Precise bond lengths (e.g., C=O, C-N, N-O) and angles. | Confirms the covalent structure and reveals any geometric strain. |
| Planarity | The carbamic acid group is expected to be planar. | Provides insight into electronic delocalization. |
| Hydrogen Bonding | Strong O-H···O=C and N-O-H···O=C interactions. | Defines the primary crystal packing motif (e.g., layers, chains). nih.gov |
| Weak Interactions | Potential C-H···π interactions involving the benzyl rings. nih.gov | Explains the three-dimensional assembly of hydrogen-bonded layers. nih.gov |
Chromatographic Method Development for Purity Assessment and Reaction Monitoring in Research Synthesis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and for monitoring the progress of its formation in real-time.
A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound. Method development would involve optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from starting materials, reagents, and potential byproducts. A C18 column is a common starting point for the stationary phase. helixchrom.comsielc.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comaustinpublishinggroup.com Detection is readily achieved using a UV-Vis detector, as the benzyl group provides a strong chromophore with maximum absorbance typically around 254 nm. researchgate.net
Once developed, this method can be used to quantify the compound, determine its purity level, and track the consumption of reactants and formation of the product over the course of a synthesis.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 150 mm, 5 µm) austinpublishinggroup.com | Provides hydrophobic interactions for retention. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) sielc.comsielc.com | Elutes the compound from the column; acid suppresses ionization. |
| Flow Rate | 1.0 mL/min austinpublishinggroup.com | Controls retention time and separation efficiency. |
| Column Temperature | 25-40 °C austinpublishinggroup.com | Ensures reproducible retention times. |
| Detection Wavelength | ~254 nm researchgate.net | Monitors the aromatic benzyl group for quantification. |
| Injection Volume | 5-20 µL | Introduces the sample into the system. |
In-situ Spectroscopic Techniques for Real-time Mechanistic Insight
To gain a deeper understanding of the formation and reactivity of this compound, in-situ spectroscopic techniques are employed. These methods monitor the reaction as it happens, providing kinetic data and helping to identify transient intermediates that are missed by traditional offline analysis. mpg.de
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for studying reactions involving carbamic acids. acs.org The formation of the carbamic acid from its precursors (e.g., an amine and carbon dioxide) can be monitored in real-time by observing the appearance of characteristic vibrational bands. The carbonyl (C=O) stretching frequency of the carbamic acid group gives a strong, distinct peak, typically in the 1700-1650 cm⁻¹ region. nih.govresearchgate.net By using a fiber-optic probe immersed directly in the reaction vessel, the concentration of the product can be tracked over time, allowing for the determination of reaction kinetics and optimization of process parameters. researchgate.netmt.com
Real-time NMR Spectroscopy: For slower reactions, it is possible to acquire NMR spectra directly from a reaction mixture inside the spectrometer. researchgate.net This provides detailed mechanistic information by allowing for the simultaneous monitoring of all proton- or carbon-containing species. The disappearance of reactant signals and the appearance of product signals can be quantified to generate concentration profiles over time, which is invaluable for elucidating complex reaction pathways. mpg.de
| Technique | Key Observable Parameter | Information Gained |
|---|---|---|
| In-situ FTIR | Appearance of C=O stretch (~1700 cm⁻¹) nih.govresearchgate.net | Real-time concentration of the carbamic acid, reaction kinetics, endpoint determination. |
| Real-time NMR | Changes in chemical shifts and signal integrals of reactants and products. researchgate.net | Detailed kinetic profiles, identification of intermediates, mechanistic pathway elucidation. |
Emerging Research Directions and Future Outlook in Benzyl Hydroxy Carbamic Acid Chemistry
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. The structural features of benzyl(hydroxy)carbamic acid, namely the nucleophilic hydroxylamine (B1172632) moiety and the carbamate (B1207046) group, suggest its potential as a valuable component in known and novel MCRs.
For instance, in the context of isocyanide-based MCRs such as the Ugi and Passerini reactions , this compound could theoretically act as the acidic component. wikipedia.orgorganicreactions.orgorganic-chemistry.org In a hypothetical Passerini-type reaction, the carboxylic acid component is typically a simple carboxylic acid. The use of this compound could introduce a protected hydroxylamine functionality directly into the product, yielding α-acyloxy amides with latent reactivity.
Table 1: Potential Multicomponent Reactions Incorporating this compound
| Multicomponent Reaction | Potential Role of this compound | Resulting Product Scaffold |
| Ugi Reaction | Acid component | α-acylamino-N-hydroxy amides |
| Passerini Reaction | Acid component | α-(benzyloxycarbonyl)oxy-N-hydroxy amides |
| Novel MCRs | Nucleophilic component (after deprotonation) | Complex molecules with integrated N-hydroxycarbamate functionality |
The integration of this compound into cascade processes, where a series of intramolecular reactions are triggered by a single event, is another promising avenue. The dual functionality of the molecule could be exploited to design elegant cascade sequences, leading to the rapid assembly of complex heterocyclic structures.
Application in Novel Protecting Group Strategies and Deprotection Methodologies
The benzyl (B1604629) carbamate (Cbz or Z) group is a cornerstone of protecting group chemistry, particularly in peptide synthesis, due to its stability and selective removal by catalytic hydrogenolysis. masterorganicchemistry.com this compound can be viewed as a hydroxylated analogue of the Cbz protecting group, suggesting its potential as a novel protecting group for amines and, more specifically, for hydroxylamines. dtu.dk
The introduction of a benzyl(hydroxy)carbamoyl group could offer unique advantages in terms of stability and deprotection conditions. The hydroxyl group may influence the electronic properties of the carbamate, potentially altering its reactivity towards acids, bases, and reducing agents.
Deprotection Methodologies:
Standard deprotection methods for benzyl carbamates, such as catalytic hydrogenation (e.g., H₂/Pd-C), are expected to be effective for cleaving the benzyl(hydroxy)carbamoyl group. organic-chemistry.org However, the presence of the hydroxyl group might open up new deprotection pathways. For instance, selective oxidation or functionalization of the hydroxyl group could trigger a fragmentation cascade, leading to deprotection under milder or orthogonal conditions.
Table 2: Comparison of Deprotection Methods for Benzyl Carbamates
| Deprotection Method | Reagents | Applicability to this compound derivatives |
| Catalytic Hydrogenolysis | H₂, Pd/C | High |
| Strong Acids | HBr/AcOH, TFA | Moderate to High |
| Lewis Acids | TMSI, AlCl₃ | Moderate |
| Oxidative Cleavage | Not standard for Cbz | Potentially applicable with modification |
The development of novel deprotection strategies that are orthogonal to existing methods would significantly enhance the utility of this compound in complex molecule synthesis. acs.org
Role in Supramolecular Chemistry and Targeted Chemical Assembly
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its hydrogen bond donor (N-H and O-H) and acceptor (C=O) sites, as well as an aromatic ring capable of π-stacking, makes it an intriguing building block for supramolecular assembly.
It is conceivable that this compound and its derivatives could self-assemble into well-defined supramolecular structures, such as tapes, rosettes, or capsules. harvard.edu The directionality and strength of the hydrogen bonds involving the N-hydroxycarbamate functionality could lead to predictable and robust assemblies.
Furthermore, the benzyl(hydroxy)carbamate moiety could be incorporated into larger molecules to direct their assembly into targeted architectures. For example, it could be appended to a polymer backbone to induce folding into a specific conformation or used to link different molecular components in a host-guest complex. The ability to control the assembly of molecules with high precision is a key goal of modern chemistry, and this compound offers a new tool in this endeavor.
Unexplored Reactivity Manifolds and Novel Synthetic Transformations
The reactivity of the N-hydroxycarbamate functional group is not as extensively explored as that of other common functional groups. This presents an opportunity for the discovery of novel synthetic transformations involving this compound.
One area of potential interest is the reaction of the hydroxylamine moiety with electrophiles. While acylation is a known reaction, reactions with other electrophiles could lead to new and useful products. For example, reaction with aldehydes and ketones could yield nitrone-like intermediates, which could then undergo cycloaddition reactions.
Another unexplored area is the rearrangement chemistry of this compound derivatives. Analogues of the Lossen, Curtius, and Hofmann rearrangements, which are well-established for related functional groups, could potentially be developed for N-hydroxycarbamates, providing new routes to amines and isocyanates. acs.org
The benzyl group itself can also be a site of reactivity. Functionalization of the aromatic ring could be used to tune the electronic properties of the molecule or to introduce additional functionality.
Challenges and Opportunities in Scaling and Sustainable Synthesis for Research Quantities
The wider adoption of this compound in research and development will depend on its availability in sufficient quantities. The development of a scalable and sustainable synthesis is therefore a critical challenge.
Current laboratory-scale syntheses of N-hydroxycarbamates often rely on the reaction of hydroxylamine with chloroformates, which are derived from the toxic reagent phosgene. rsc.orgscispace.com There is a significant opportunity to develop greener synthetic routes that avoid the use of hazardous reagents.
Sustainable Synthetic Approaches:
One promising approach is the use of carbon dioxide (CO₂) as a C1 source. rsc.orgresearchgate.netnih.gov The reaction of hydroxylamine with CO₂ could, in principle, form a carbamic acid intermediate, which could then be benzylated to afford the desired product. This would represent a highly sustainable route, as it would utilize a renewable and non-toxic feedstock.
Another avenue for sustainable synthesis is the development of catalytic methods. For example, a catalytic process for the direct carbonylation of hydroxylamine in the presence of benzyl alcohol would be a significant advance.
Table 3: Comparison of Synthetic Routes to Carbamates
| Synthetic Route | Starting Materials | Sustainability Considerations |
| Chloroformate Method | Amine/Alcohol, Phosgene derivative | Use of toxic and hazardous reagents |
| Isocyanate Method | Amine/Alcohol, Isocyanate | Isocyanates are often derived from phosgene |
| CO₂-based Methods | Amine/Alcohol, CO₂ | Use of a renewable and non-toxic C1 source |
| Catalytic Carbonylation | Amine/Alcohol, CO | Use of toxic carbon monoxide gas |
The development of a robust and cost-effective synthesis of this compound will be essential for unlocking its full potential as a versatile reagent in organic chemistry. Continuous flow synthesis could also offer a safer and more scalable alternative to traditional batch processes for the synthesis of this and related compounds. beilstein-journals.org
Q & A
Q. What are the established synthetic routes for preparing benzyl(hydroxy)carbamic acid derivatives, and what key reagents are involved?
this compound derivatives are typically synthesized via carbamate formation using hydroxy compounds, organic amines, and carbonic acid derivatives. For example, glycosylation reactions employ benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester with activators like N-iodosuccinimide (NIS) and TMSOTf in toluene/dioxane mixtures to achieve α-selectivity (5:1 α:β ratio) . Another method involves reacting organic amines with carbonic acid derivatives (e.g., phosgene analogs) and hydroxy compounds in a urethane reactor with a condenser, optimizing stoichiometric ratios (hydroxy compound:carbonyl group ≥1) to minimize by-products like ammonia .
Q. How is the molecular structure of this compound derivatives characterized experimentally?
Structural elucidation relies on spectroscopic techniques:
- NMR : Distinguishes carbamate protons (δ 5.0–5.5 ppm for benzyl groups) and hydroxyl protons (broad singlet, δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., m/z 371.1944 for C18H29NO7 derivatives) .
- X-ray Crystallography : Resolves cyclopropane or morpholine ring conformations in solid-state structures .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Carbamates are prone to hydrolysis under acidic or alkaline conditions. For instance, benzyl carbamate (C8H9NO2) decomposes at pH <3 or >10, releasing CO2 and benzylamine. Stability studies recommend storage at neutral pH and 2–30°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereoselectivity data during glycosylation reactions involving this compound derivatives?
Discrepancies in α/β ratios (e.g., 5:1 vs. 3:1) arise from solvent polarity and activator choice. For example, TMSOTf in toluene/dioxane enhances α-selectivity by stabilizing oxocarbenium ion intermediates, whereas NIS in dichloromethane favors β-products. Systematic screening of Lewis acids (BF3·OEt2, SnCl4) and low-temperature conditions (-20°C) can improve reproducibility .
Q. What methodologies are employed to study the kinetic stability of this compound esters in biological matrices?
- HPLC-MS/MS : Quantifies degradation products (e.g., free amines) in plasma or buffer systems.
- Isotopic Labeling : <sup>13</sup>C-labeled carbamates track hydrolysis rates via NMR .
- Computational Modeling : DFT calculations predict hydrolysis activation energies (ΔG<sup>‡</sup>) based on substituent effects (e.g., electron-withdrawing groups enhance stability) .
Q. How can this compound derivatives be applied in targeted drug delivery systems?
These derivatives serve as self-immolative linkers in prodrugs. For example, a benzyl carbamate-PEG5-OH conjugate (C18H29NO7) releases payloads via enzymatic cleavage in tumor microenvironments. In vivo studies show 71% payload release within 24 hours under esterase-rich conditions .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound esters?
- By-Product Management : Condensers in urethane reactors reduce ammonia accumulation, improving yield by 15–20% .
- Flow Chemistry : Continuous flow systems minimize thermal degradation (e.g., 92% yield at 0.1 M concentration vs. 75% in batch) .
- Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity and simplifies purification .
Methodological Guidelines
- Synthesis Optimization : Prioritize stoichiometric control (hydroxy compound:carbonyl ≥1) and inert atmospheres to prevent oxidation .
- Analytical Validation : Cross-validate NMR and MS data with reference standards (e.g., NIST-certified benzyl carbamate, CAS 621-84-1) .
- Data Interpretation : Use multivariate analysis (PCA) to correlate reaction parameters (temperature, solvent) with stereoselectivity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
